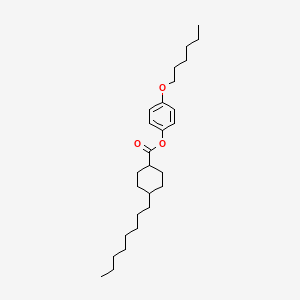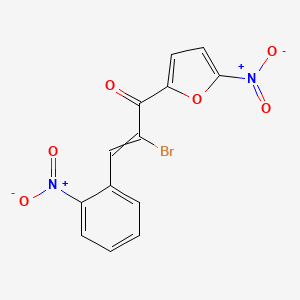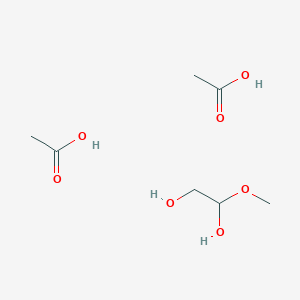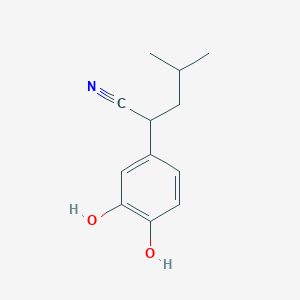
2-Hydroxycyclopentyl ethaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclopentyl ethaneperoxoate is an organic compound characterized by the presence of a hydroxy group attached to a cyclopentane ring and an ethaneperoxoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclopentyl ethaneperoxoate typically involves the reaction of cyclopentanol with ethaneperoxoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure the stability of the peroxoate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclopentyl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to form cyclopentanol and ethane.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone and ethane.
Reduction: Formation of cyclopentanol and ethane.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
2-Hydroxycyclopentyl ethaneperoxoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving peroxoate groups.
Medicine: Explored for its potential therapeutic effects due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclopentyl ethaneperoxoate involves the interaction of its peroxoate group with various molecular targets. The peroxoate group can generate reactive oxygen species (ROS), which can oxidize substrates and initiate various biochemical pathways. The hydroxy group also plays a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Lacks the peroxoate group, making it less reactive in oxidation reactions.
Ethaneperoxoic Acid: Contains the peroxoate group but lacks the cyclopentane ring, resulting in different reactivity and applications.
Uniqueness
2-Hydroxycyclopentyl ethaneperoxoate is unique due to the combination of a hydroxy group, a cyclopentane ring, and an ethaneperoxoate moiety
Properties
CAS No. |
90904-56-6 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2-hydroxycyclopentyl) ethaneperoxoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)10-11-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3 |
InChI Key |
VQJIHHCZRNNFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)



![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)
